N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
Historical Development of Heterocyclic Chemistry
The study of heterocyclic compounds began in the early 19th century, paralleling the rise of organic chemistry. In 1818, Brugnatelli’s isolation of alloxan from uric acid marked one of the first documented heterocycles. By 1832, Döbereiner’s synthesis of furfural—a furan derivative—from starch and sulfuric acid demonstrated the accessibility of oxygen-containing heterocycles. The subsequent discovery of pyrrole (1834) and quinoline (1842) expanded the repertoire of nitrogen-containing systems. These milestones laid the groundwork for understanding the reactivity and stability of heterocyclic rings.
A pivotal advancement occurred in 1972 with van Leusen’s development of the TosMIC-based oxazole synthesis, which enabled efficient construction of 5-substituted oxazoles from aldehydes. This method, alongside Feist–Benary and Paal–Knorr syntheses for furans, established reliable pathways to conjugate furan and oxazole units. The convergence of these synthetic strategies in the late 20th century facilitated the deliberate design of hybrid systems like N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide , blending furan’s aromaticity with oxazole’s hydrogen-bonding capacity.
Significance of Oxazole-Furan Hybrid Molecules
Oxazole-furan hybrids occupy a unique niche due to their synergistic electronic and steric properties. The oxazole ring, with its nitrogen and oxygen atoms, participates in dipole-dipole interactions and hydrogen bonding, enhancing solubility and target affinity. Furan’s oxygen atom contributes electron density, stabilizing conjugated systems and enabling π-π stacking interactions. Together, these features improve pharmacokinetic profiles, as evidenced by the prevalence of heterocycles in FDA-approved drugs: 59% contain nitrogen-based rings, while furan derivatives like ranitidine (Zantac) underscore oxygen heterocycles’ therapeutic relevance.
Recent applications of van Leusen-derived oxazoles in fluorescent star-shaped molecules and furan-containing ligands for quadruplex DNA binding illustrate the versatility of such hybrids. The compound This compound exemplifies this trend, combining a 5-methyloxazole carboxamide core with a furan-bearing hydroxypropyl sidechain to potentially modulate bioactivity through dual heterocyclic engagement.
Contextual Placement within Medicinal Chemistry Research
Furan-oxazole conjugates align with medicinal chemistry’s emphasis on scaffold diversity and functional group integration. Oxazoles, prevalent in natural products (e.g., telomestatin), exhibit antimicrobial, antiviral, and anticancer activities. Furans, found in lignans and alkaloids, contribute anti-inflammatory and antitumor effects. Hybridizing these systems enables multitarget engagement, a strategy critical in addressing complex diseases.
For instance, Hamon’s 2011 synthesis of TOxaPy ligands via van Leusen reactions demonstrated high affinity for DNA quadruplexes, suggesting anticancer potential. Similarly, Civcir’s 2017 work on thiophene-furan-oxazole triads highlighted tunable fluorescence properties for diagnostic applications. The hydroxypropyl linker in This compound may enhance solubility and conformational flexibility, traits valuable in central nervous system (CNS) drug design where blood-brain barrier penetration is essential.
Theoretical Framework for Structure-Function Relationships
The bioactivity of furan-oxazole systems arises from their electronic configuration and substituent effects. Oxazole’s 1,3-azoles exhibit aromaticity with six π-electrons, enabling charge delocalization and dipole moments (~5.17 D) that favor interactions with enzymatic pockets. Furan’s oxygen, with a lone pair perpendicular to the ring, creates an electron-rich system susceptible to electrophilic substitution.
Substituents critically modulate these properties. Methyl groups at the oxazole 5-position, as in the target compound, enhance steric bulk and lipophilicity, potentially improving membrane permeability. The furan-2-yl group’s orientation directs sidechain topology, while the 2-hydroxy-2-methylpropyl spacer introduces hydrogen-bonding capacity and chirality, influencing target selectivity. Computational studies of similar hybrids suggest that furan’s electron-donating effects stabilize oxazole’s electrophilic carboxamide moiety, optimizing binding to serine/threonine kinases or G-protein-coupled receptors.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-6-11(15-19-9)12(16)14-8-13(2,17)7-10-4-3-5-18-10/h3-6,17H,7-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXJFAVCKQWCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C)(CC2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the hydroxy and methyl groups. The oxazole ring is then synthesized and attached to the furan derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Various substituents can be introduced into the molecule through substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional functional groups, while reduction can lead to the formation of simpler hydrocarbon structures .
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this oxazole derivative, summarizing key findings from recent studies, including antimicrobial efficacy, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an oxazole ring, which is known for its diverse biological activities, making it a focal point for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values against various pathogens are crucial for evaluating efficacy.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Target Pathogen | MIC (µg/ml) |
|---|---|---|
| 1 | Candida albicans | 1.6 |
| 2 | Candida tropicalis | 3.2 |
| 3 | Staphylococcus aureus | 18 |
| 4 | Escherichia coli | 17 |
| 5 | Aspergillus niger | 1.6 |
These results indicate that compounds derived from oxazole structures exhibit notable antimicrobial activity against both fungal and bacterial strains. The specific activity of this compound needs further investigation to establish its MIC values against these pathogens.
Case Studies and Research Findings
Case Study 1: Antimicrobial Evaluation
A study conducted by Singh et al. synthesized various oxazole derivatives and evaluated their antibacterial potential against multiple bacterial strains. The study found that certain derivatives exhibited significant growth inhibition compared to standard antibiotics like ampicillin and ciprofloxacin .
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the oxazole ring and substituents significantly influenced biological activity. For instance, the introduction of different functional groups on the furan moiety enhanced antimicrobial properties. This suggests that systematic alterations can optimize the efficacy of this compound for therapeutic applications .
Potential Therapeutic Applications
The promising biological activities of this compound suggest potential applications in:
- Antimicrobial Therapy : Due to its activity against resistant strains of bacteria and fungi.
- Cancer Treatment : Preliminary studies indicate that oxazole derivatives may possess anticancer properties; however, specific data on this compound is limited and requires further exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of the target compound and its closest analogues (Table 1).
Table 1: Structural and Functional Comparison
Key Differences and Implications
Side-Chain Modulations
- Target Compound vs. SKL2001: The target’s side chain contains a hydroxy group and methyl group on the propyl chain, whereas SKL2001 has an imidazole ring at the same position. Activity: SKL2001’s imidazole group is critical for Wnt pathway activation, suggesting the target compound may exhibit altered efficacy or off-target effects due to its distinct substituents.
- Target Compound vs. EN300-243669: EN300-243669 substitutes the hydroxy-methyl group with a methyl(phenyl)amino moiety, introducing aromaticity and bulk. This likely reduces solubility but may improve membrane permeability .
Electronic and Steric Effects
- The 5-methyl group on the target’s oxazole ring introduces steric hindrance compared to SKL2001’s 5-furan-2-yl group. This could reduce binding affinity in certain targets but improve metabolic stability.
- The furan-2-yl moiety in both the target and SKL2001 contributes to π-π stacking interactions, though its position (side chain vs. oxazole substitution) alters spatial orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
